molecular formula C20H23N3O2 B5809549 1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

Cat. No. B5809549
M. Wt: 337.4 g/mol
InChI Key: IRHUKIJIEBPNJD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In

Mechanism of Action

The exact mechanism of action of 1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to modulate the activity of various neurotransmitter systems, including glutamate, GABA, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This allows for precise and specific modulation of these receptors, which can be useful in studying their functions and interactions. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop more selective and potent derivatives of this compound that can be used as tools for studying dopamine and serotonin receptors. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of 1-(2-methylphenyl)piperazine with 3-(2-nitrophenyl)acrylonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as column chromatography.

Scientific Research Applications

1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-(2-methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-17-7-2-4-10-19(17)22-15-13-21(14-16-22)12-6-9-18-8-3-5-11-20(18)23(24)25/h2-11H,12-16H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHUKIJIEBPNJD-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424554

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